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Abstract
Fosgonimeton (ATH-1017) is a novel, small-molecule positive modulator of the Hepatocyte

Growth Factor (HGF)/MET signaling pathway. It is being developed as a potential therapeutic

for neurodegenerative diseases, including Alzheimer's disease. As a prodrug, fosgonimeton is

rapidly converted to its active metabolite, ATH-1001, following subcutaneous administration.

This guide provides a comprehensive overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) properties of fosgonimeton and its active metabolite, based on data

from clinical and preclinical studies. The document includes detailed summaries of quantitative

PK parameters, methodologies of key experiments, and visual representations of its

mechanism of action and experimental workflows.

Introduction
Fosgonimeton is designed to enhance the activity of the HGF/MET system, which is crucial for

neuronal survival, growth, and synaptic function.[1] In neurodegenerative conditions like

Alzheimer's disease, this signaling pathway may be impaired. By positively modulating the

HGF/MET system, fosgonimeton aims to provide neuroprotective and regenerative effects. This

guide synthesizes the available technical data on fosgonimeton to serve as a resource for

professionals in the field of drug development and neuroscience.
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Pharmacokinetics
Fosgonimeton is administered subcutaneously and is rapidly absorbed and converted into its

active metabolite, ATH-1001.[2] The pharmacokinetic profile has been characterized in healthy

young and elderly volunteers, as well as in patients with Alzheimer's disease.[3]

Absorption and Distribution
Following subcutaneous injection, fosgonimeton reaches maximum plasma concentrations

(Tmax) at approximately 0.25 hours.[2] It is then quickly converted to ATH-1001, which has a

Tmax of about 0.5 hours.[2] Preclinical studies in mice have demonstrated that both

fosgonimeton and its active metabolite can cross the blood-brain barrier.

Metabolism and Elimination
Fosgonimeton has a short plasma half-life (t1/2) of approximately 0.3 hours, while its active

metabolite, ATH-1001, has a half-life of about 1.5 hours.[2] At higher doses (≥40 mg), a

terminal elimination phase for ATH-1001 with a half-life of approximately 5 hours has been

observed.[2] Both compounds are typically cleared from the plasma within 24 hours, and no

significant accumulation has been noted with once-daily dosing.[2][3]

Dose Proportionality
Pharmacokinetic studies have demonstrated that the plasma concentrations of both

fosgonimeton and ATH-1001 increase in a dose-proportional manner following single and

multiple subcutaneous doses.[2][3]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for fosgonimeton's active

metabolite, ATH-1001, from a Phase 1, single ascending dose study in healthy young male

subjects.

Table 1: Pharmacokinetic Parameters of ATH-1001 After Single Subcutaneous Doses of

Fosgonimeton in Healthy Young Males[2]
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Dose of
Fosgonimeton
(mg)

Cmax (ng/mL)
[Mean (SD)]

Tmax (hr)
[Median
(Range)]

AUC0-inf
(ng*hr/mL)
[Mean (SD)]

t1/2 (hr) [Mean
(SD)]

2 13.9 (3.2) 0.5 (0.5-1.0) 33.3 (9.1) 1.5 (0.3)

6 41.8 (11.5) 0.5 (0.5-1.0) 104 (28.4) 1.6 (0.3)

20 139 (32.1) 0.5 (0.5-1.0) 345 (88.7) 1.6 (0.2)

40 289 (88.6) 0.5 (0.5-1.0) 754 (203) 1.8 (0.4)

60 413 (123) 0.5 (0.5-1.0) 1140 (311) 1.9 (0.4)

90 586 (143) 0.5 (0.5-1.0) 1650 (412) 2.0 (0.4)

Pharmacodynamics
The pharmacodynamic effects of fosgonimeton are linked to its positive modulation of the

HGF/MET signaling pathway, leading to neurotrophic and procognitive outcomes.

Mechanism of Action: HGF/MET Signaling Pathway
Fosgonimeton's active metabolite, ATH-1001, enhances the binding of HGF to its receptor,

MET. This activation triggers the phosphorylation of the MET receptor and initiates downstream

signaling cascades, primarily through the PI3K/Akt and MAPK/ERK pathways.[2] These

pathways are integral to promoting cell survival, growth, and synaptic plasticity.
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Fosgonimeton's Mechanism of Action

Preclinical Evidence
In preclinical models, the active metabolite of fosgonimeton has demonstrated the ability to

protect neurons from various toxic insults.[4] Furthermore, in a rat model of scopolamine-

induced amnesia, treatment with the active metabolite led to a reversal of cognitive deficits.[4]

Clinical Pharmacodynamics
In a Phase 1 clinical trial, fosgonimeton demonstrated target engagement in the central

nervous system.[3] Treatment with fosgonimeton led to a significant and sustained increase in

gamma power as measured by quantitative electroencephalogram (qEEG).[3] In subjects with

Alzheimer's disease, fosgonimeton treatment resulted in a statistically significant normalization

of the P300 event-related potential (ERP) latency, a neurophysiological marker of cognitive

processing speed.[3]

Experimental Protocols
Phase 1 Clinical Trial (NCT03298672)
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This study was a randomized, placebo-controlled, double-blind trial to assess the safety,

tolerability, pharmacokinetics, and pharmacodynamics of fosgonimeton.[3]

Study Population: The trial included three cohorts: healthy young male subjects (n=48, ages

18-45), healthy elderly subjects (n=29, ages 60-85), and subjects with Alzheimer's disease

(n=11, ages 55-85).[3]

Dosing:

Single Ascending Dose (Healthy Young): 2, 6, 20, 40, 60, or 90 mg subcutaneous

injection.[3]

Multiple Ascending Dose (Healthy Elderly): 20, 40, 60, or 80 mg subcutaneous injection

daily for 9 days.[3]

Fixed Dose (AD Subjects): 40 mg subcutaneous injection daily for 9 days.[3]

Pharmacokinetic Sampling: Blood samples for PK analysis were collected at predose and at

multiple time points up to 48 hours post-dose for the single-dose cohort and at predose on

days 1-9 and at multiple time points on days 1 and 9 for the multiple-dose cohorts.[2]

Pharmacodynamic Assessments:

qEEG: Resting-state EEG was recorded at baseline and at 1 and 3 hours post-dose on

days 1, 4, and 8.[3]

ERP P300: An auditory oddball paradigm was used to elicit the P300 response, with

recordings taken at the same time points as the qEEG.[3]
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Phase 1 Clinical Trial Workflow

Preclinical Scopolamine-Induced Amnesia Model
This in vivo model was used to assess the procognitive effects of fosgonimeton's active

metabolite.[4]

Animals: Male Sprague-Dawley rats were used.

Procedure:

Animals were habituated to the testing environment.

Amnesia was induced by intraperitoneal injection of scopolamine (a cholinergic

antagonist).

Animals were then treated with either vehicle or fosgonimeton's active metabolite.
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Cognitive function was assessed using a passive avoidance task, which measures fear-

motivated memory.

Conclusion
Fosgonimeton demonstrates a favorable pharmacokinetic profile characterized by rapid

conversion to its active metabolite, dose-proportional exposure, and no accumulation with daily

dosing. The pharmacodynamic data from both preclinical and clinical studies provide evidence

of target engagement in the central nervous system and suggest a potential for neurotrophic

and procognitive effects. These findings support the continued investigation of fosgonimeton as

a novel therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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